molecular formula C16H25NO B10846569 Adamantan-2-yl-piperidin-1-yl-methanone

Adamantan-2-yl-piperidin-1-yl-methanone

Cat. No.: B10846569
M. Wt: 247.38 g/mol
InChI Key: AHSGKCRVZWMWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adamantan-2-yl-piperidin-1-yl-methanone is a compound that combines the structural features of adamantane and piperidine. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. Piperidine is a six-membered heterocyclic amine, commonly found in many pharmaceuticals. The combination of these two structures in this compound results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adamantan-2-yl-piperidin-1-yl-methanone typically involves the reaction of adamantanecarboxylic acid with piperidine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the adamantane and piperidine moieties . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the by-products.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Adamantan-2-yl-piperidin-1-yl-methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Adamantan-2-yl-piperidin-1-yl-methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Adamantan-2-yl-piperidin-1-yl-methanone involves its interaction with specific molecular targets in the body. The adamantane moiety is known to interact with viral proteins, inhibiting their function and preventing viral replication. The piperidine moiety can interact with various receptors in the nervous system, potentially modulating neurotransmitter release and uptake .

Comparison with Similar Compounds

Similar Compounds

    Adamantan-1-yl-piperidin-1-yl-methanone: Similar structure but with the adamantane moiety attached at a different position.

    Adamantan-1-yl-piperidin-2-yl-methanone: Another structural isomer with different attachment points.

    Adamantan-2-yl-piperidin-2-yl-methanone: Similar compound with variations in the piperidine ring.

Uniqueness

Adamantan-2-yl-piperidin-1-yl-methanone is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of adamantane and piperidine moieties allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

2-adamantyl(piperidin-1-yl)methanone

InChI

InChI=1S/C16H25NO/c18-16(17-4-2-1-3-5-17)15-13-7-11-6-12(9-13)10-14(15)8-11/h11-15H,1-10H2

InChI Key

AHSGKCRVZWMWDM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2C3CC4CC(C3)CC2C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.